Cas no 60169-77-9 (5,6,7,8-tetrahydro-8-Quinolinecarbonitrile hydrochloride)

5,6,7,8-Tetrahydro-8-quinolinecarbonitrile hydrochloride is a heterocyclic organic compound featuring a partially hydrogenated quinoline core with a nitrile functional group at the 8-position. Its hydrochloride salt form enhances solubility and stability, making it suitable for synthetic applications in medicinal chemistry and pharmaceutical research. The compound serves as a versatile intermediate for the development of bioactive molecules, particularly in the synthesis of alkaloids and nitrogen-containing heterocycles. Its rigid bicyclic structure and reactive nitrile group facilitate further derivatization, enabling the exploration of structure-activity relationships. The product is characterized by high purity and consistent performance, ensuring reliability in research and industrial processes.
5,6,7,8-tetrahydro-8-Quinolinecarbonitrile hydrochloride structure
60169-77-9 structure
Product Name:5,6,7,8-tetrahydro-8-Quinolinecarbonitrile hydrochloride
CAS No:60169-77-9
MF:C10H11ClN2
MW:194.660741090775
CID:498836
Update Time:2026-04-29

5,6,7,8-tetrahydro-8-Quinolinecarbonitrile hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 5,6,7,8-tetrahydro-8-Quinolinecarbonitrile hydrochloride
    • 8-Quinolinecarbonitrile, 5,6,7,8-tetrahydro-, monohydrochloride

5,6,7,8-tetrahydro-8-Quinolinecarbonitrile hydrochloride Pricemore >>

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Additional information on 5,6,7,8-tetrahydro-8-Quinolinecarbonitrile hydrochloride

5,6,7,8-Tetrahydro-8-Quinolinecarbonitrile Hydrochloride: A Comprehensive Overview

The compound with CAS No. 60169-77-9, known as 5,6,7,8-tetrahydro-8-Quinolinecarbonitrile hydrochloride, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a hydrochloride salt of 5,6,7,8-tetrahydro-8-quinolinecarbonitrile, which belongs to the quinoline family of heterocyclic compounds. Quinolines are widely studied due to their diverse biological activities and potential applications in drug discovery.

5,6,7,8-Tetrahydro-8-quinolinecarbonitrile hydrochloride is characterized by its unique structure, which combines a quinoline ring system with a tetrahydro substitution pattern and a cyano group. The presence of the cyano group introduces interesting electronic properties to the molecule, making it a valuable substrate for further chemical modifications. Recent studies have explored the synthesis and characterization of this compound using advanced spectroscopic techniques such as NMR and IR spectroscopy. These studies have provided deeper insights into its molecular geometry and electronic structure.

The synthesis of 5,6,7,8-tetrahydro-8-quinolinecarbonitrile hydrochloride involves a multi-step process that typically begins with the preparation of the corresponding quinoline derivative. Researchers have optimized various synthetic routes to improve yield and purity. For instance, one common approach involves the use of palladium-catalyzed coupling reactions to introduce the cyano group onto the quinoline framework. The hydrochloride salt form is often preferred for its enhanced solubility in aqueous media, which is advantageous for biological testing.

Recent advancements in computational chemistry have enabled researchers to model the electronic properties and reactivity of 5,6,7,8-tetrahydro-8-quino linecarbonitrile hydrochloride at the molecular level. These computational studies have revealed that the compound exhibits significant antioxidant activity due to its ability to scavenge free radicals effectively. This property makes it a promising candidate for applications in oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular conditions.

In addition to its antioxidant properties, 5,6,7,8-tetrahydro-8-quino linecarbonitrile hydrochloride has also been investigated for its potential as an anticancer agent. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival. The mechanism of action involves modulation of mitochondrial function and activation of caspase enzymes.

The pharmacokinetic profile of 5,6,7,8-tetrahydro-8-quino linecarbonitrile hydrochloride has been extensively studied using animal models. Results indicate that the compound exhibits moderate bioavailability following oral administration and demonstrates favorable distribution characteristics across various tissues. These findings suggest that it could be developed into an orally active therapeutic agent with potential clinical applications.

Moreover, 5,6,7 , 8 - tetr ahyd ro - 8 - quino linecarb onit ril e hy droch l orid e has shown promise in modulating inflammatory responses by inhibiting key pro-inflammatory cytokines such as TNF-alpha and IL-6. This anti-inflammatory activity opens up new avenues for its use in treating chronic inflammatory diseases like arthritis and inflammatory bowel disease.

Recent collaborative efforts between academic institutions and pharmaceutical companies have focused on improving the bioavailability and efficacy of 5 , 6 , 7 , 8 - tetr ahyd ro - 8 - quino linecarb onit ril e hy droch l orid e through structural modifications and drug delivery system innovations. These advancements are expected to pave the way for its translation into clinical practice.

In conclusion,5 , 6 , 7 , 8 - tetr ahyd ro - 8 - quino linecarb onit ril e hy droch l orid e (CAS No .              ) is a versatile compound with significant potential in drug discovery due to its unique chemical properties and diverse biological activities . Ongoing research continues to uncover new applications for this molecule , making it an exciting area of focus for scientists in various disciplines .

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